N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide
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Overview
Description
“N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazoles . Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinoxaline ring, an azetidine ring, and a triazolo[4,3-b]pyridazine ring . The InChI code for this compound is 1S/C15H15N5O/c1-10-16-17-15-8-7-14 (18-20 (10)15)12-5-4-6-13 (9-12)19 (3)11 (2)21/h4-9H,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 281.32, a boiling point of 200-201°C, and it appears as a solid at ambient temperature .Scientific Research Applications
Anticonvulsant Applications
Research on derivatives of quinoxaline compounds has shown promise in the development of potent anticonvulsants. For instance, the synthesis of new 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styryl[1,2,4]triazolo[4,3-a]quinoxaline derivatives revealed compounds with promising in vivo anticonvulsant activity (Wagle et al., 2009).
Antibacterial and Antifungal Applications
A study on the synthesis, antibacterial, and antifungal activity of some new pyrazoline and pyrazole derivatives, including triazolo and quinoxaline derivatives, identified compounds with significant activity against both Gram-negative and Gram-positive bacteria as well as yeast-like fungi (Hassan, 2013).
Anticancer Applications
The synthesis of new 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas and their evaluation for anticancer activity highlighted a series of compounds designed to meet structural requirements essential for anticancer activity, with some demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Miscellaneous Applications
Further chemical modifications and evaluations have explored the potential of quinoxaline derivatives in various biological activities, including as antiviral and antimicrobial agents, showcasing the broad utility of these compounds in medicinal chemistry research (Henen et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c1-12-22-23-17-7-8-18(24-27(12)17)26-10-13(11-26)25(2)19(28)16-9-20-14-5-3-4-6-15(14)21-16/h3-9,13H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOMSSGGRZKWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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